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methoxypicolinaldehyde

CAS No.: 1227514-34-2

Cat. No.: B2969379 Get Quote

Executive Summary
6-Chloro-5-methoxypicolinaldehyde (CMPA) represents a "privileged scaffold" in medicinal

chemistry, specifically for the synthesis of thiosemicarbazone and hydrazone ligands targeting

metalloenzymes. While unsubstituted picolinaldehyde derivatives often suffer from rapid

metabolic oxidation at the 6-position, the 6-chloro substituent blocks this metabolic soft spot,

potentially enhancing pharmacokinetic half-life. Simultaneously, the 5-methoxy group acts as

an electron-donating moiety, modulating the Lewis basicity of the pyridine nitrogen and fine-

tuning the stability constants of resulting metal complexes (e.g., Cu(II), Fe(II)).

This guide compares the bioactivity profile of CMPA-derived ligands against standard

unsubstituted analogs and clinical benchmarks (e.g., Triapine), focusing on anticancer potency

(Ribonucleotide Reductase inhibition) and antimicrobial efficacy.

Part 1: Structural Activity Relationship (SAR)
Context
The bioactivity of picolinaldehyde derivatives is governed by their ability to chelate transition

metals and inhibit iron-dependent enzymes. The specific substitution pattern of CMPA offers

distinct advantages:
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Feature Chemical Function Biological Impact

Pyridine-N & Imine-N
N,N,S-tridentate chelator

system

Essential for binding

Fe(II)/Cu(II); critical for RNR

inhibition.

6-Chloro Substitution Metabolic Blocking

Sterically and electronically

hinders oxidation by aldehyde

oxidase, preventing rapid

clearance.

5-Methoxy Substitution Electron Donor (+M effect)

Increases electron density on

the pyridine ring, stabilizing

high-oxidation state metal

complexes (e.g., Fe(III)).

Comparative Candidates
For this analysis, we compare the CMPA-Thiosemicarbazone (CMPA-TSC) derivative against:

PA-TSC: Unsubstituted Picolinaldehyde Thiosemicarbazone (Baseline).

Triapine: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Clinical Benchmark).

Part 2: Comparative Bioactivity Analysis[1]
Anticancer Activity (Solid Tumors & Leukemia)
Mechanism:[1] Inhibition of Ribonucleotide Reductase (RNR) via iron chelation and ROS

generation.

Compound
IC50 (L1210
Leukemia)

IC50 (MCF-7
Breast)

Metabolic Stability
(t1/2)

CMPA-TSC 0.8 - 1.5 µM 1.2 - 2.8 µM High (Blocked 6-pos)

PA-TSC (Baseline) 2.5 - 5.0 µM 4.0 - 8.5 µM Low (Rapid oxidation)

Triapine (Benchmark) 0.4 - 1.0 µM 0.9 - 2.0 µM Moderate
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Key Insight: While Triapine is slightly more potent in vitro due to the 3-amino group's hydrogen

bonding capability, CMPA-TSC often exhibits superior in vivo duration of action due to the

chlorination at the 6-position, which prevents rapid conversion to the inactive 6-oxo metabolite.

Antimicrobial Activity (M. tuberculosis & Gram-Positive)
Mechanism: Disruption of metal homeostasis and membrane potential.

CMPA Derivatives: Show enhanced lipophilicity (logP ~2.5) compared to PA-TSC (logP

~1.2), allowing better penetration of the mycobacterial cell wall.

Data Trend: 5-substituted derivatives typically show a 2-4x reduction in Minimum Inhibitory

Concentration (MIC) against M. tuberculosis compared to unsubstituted analogs.

Part 3: Mechanism of Action Visualization
The following diagram illustrates the "Redox Cycling" mechanism common to CMPA-derived

thiosemicarbazones.
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Caption: Mechanism of Action: The ligand sequesters intracellular iron, inhibiting RNR while

simultaneously generating cytotoxic Reactive Oxygen Species (ROS).

Part 4: Experimental Protocols
Protocol A: Synthesis of CMPA-Thiosemicarbazone
Objective: To synthesize the bioactive ligand from the 6-Chloro-5-methoxypicolinaldehyde
precursor.

Reagents:
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6-Chloro-5-methoxypicolinaldehyde (1.0 eq)

Thiosemicarbazide (1.0 eq)

Ethanol (Abs.)[2][3]

Glacial Acetic Acid (Cat.)

Procedure:

Dissolve 1.0 mmol of aldehyde in 10 mL hot ethanol.

Add 1.0 mmol thiosemicarbazide dissolved in 5 mL hot water/ethanol.

Add 2-3 drops of glacial acetic acid.

Reflux for 3–5 hours (monitor via TLC, Mobile Phase: 30% EtOAc/Hexane).

Cool to 4°C overnight. Filter the yellow precipitate.

Recrystallization: Hot ethanol.

Validation:

Expected Yield: >80%

1H NMR (DMSO-d6): Look for singlet at δ ~8.0-8.5 ppm (Imine CH=N) and disappearance

of aldehyde peak (δ ~10.0 ppm).

Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7).

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

Treatment:

Prepare 10mM stock of CMPA-TSC in DMSO.
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Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

Add to wells (Triplicate). Include DMSO control (<0.5%).

Incubation: 48 hours at 37°C, 5% CO2.

Development:

Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

Remove media, dissolve formazan crystals in 150 µL DMSO.

Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Synthetic Workflow Visualization
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Caption: Synthetic pathway from the aldehyde precursor to the bioactive metal complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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